molecular formula C21H31ClFN3O B5433443 3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide

3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide

Cat. No.: B5433443
M. Wt: 395.9 g/mol
InChI Key: TVEQFAIFTOSEOC-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-ethyl-4-fluoro-N-[(1’-methyl-1,4’-bipiperidin-4-yl)methyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has chloro, fluoro, and ethyl groups attached to the benzene ring, and a bipiperidinyl group attached to the nitrogen of the amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative and introducing the various substituents in a stepwise manner. The exact synthesis would depend on the specific reactions used to introduce each group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the various substituents would add complexity and potentially stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzamide group might undergo reactions typical of carboxamides, while the chloro and fluoro groups might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Properties

IUPAC Name

3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClFN3O/c1-3-25(21(27)17-4-5-20(23)19(22)14-17)15-16-6-12-26(13-7-16)18-8-10-24(2)11-9-18/h4-5,14,16,18H,3,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEQFAIFTOSEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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